dec-1-ene;sulfur dioxide
Overview
Description
Dec-1-ene is an organic compound with the chemical formula C₁₀H₂₀. It is an alkene with a chain of ten carbon atoms and one double bond. Sulfur dioxide, on the other hand, is a chemical compound with the formula SO₂. It is a toxic gas with a pungent, irritating smell. When combined, dec-1-ene and sulfur dioxide form a compound that has significant industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dec-1-ene can be achieved through various methods, including the oligomerization of ethylene. This process involves the polymerization of ethylene in the presence of a catalyst to form higher alkenes, including dec-1-ene .
Sulfur dioxide can be produced by burning sulfur or by roasting sulfide ores such as pyrite (FeS₂). The reaction is as follows: [ \text{S} + \text{O}_2 \rightarrow \text{SO}_2 ]
Industrial Production Methods
Industrially, dec-1-ene is produced through the oligomerization of ethylene using catalysts such as Ziegler-Natta catalysts. The process involves the polymerization of ethylene to form higher alkenes, including dec-1-ene . Sulfur dioxide is produced on a large scale by burning sulfur or roasting sulfide ores .
Chemical Reactions Analysis
Types of Reactions
Dec-1-ene undergoes various chemical reactions, including:
Oxidation: Dec-1-ene can be oxidized to form dec-1-ene oxide.
Hydrogenation: The double bond in dec-1-ene can be hydrogenated to form decane.
Polymerization: Dec-1-ene can undergo polymerization to form polydecene.
Sulfur dioxide can undergo reactions such as:
Oxidation: Sulfur dioxide can be further oxidized to sulfur trioxide (SO₃).
Reduction: Sulfur dioxide can be reduced to sulfur or hydrogen sulfide (H₂S).
Common Reagents and Conditions
Oxidation of Dec-1-ene: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Hydrogenation of Dec-1-ene: This reaction typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H₂).
Major Products Formed
Oxidation of Dec-1-ene: Dec-1-ene oxide.
Hydrogenation of Dec-1-ene: Decane.
Oxidation of Sulfur Dioxide: Sulfur trioxide (SO₃).
Reduction of Sulfur Dioxide: Sulfur or hydrogen sulfide (H₂S).
Scientific Research Applications
Dec-1-ene and sulfur dioxide have various scientific research applications:
Mechanism of Action
The mechanism of action of dec-1-ene involves its reactivity due to the presence of a double bond. This double bond allows dec-1-ene to undergo addition reactions, such as hydrogenation and polymerization .
Sulfur dioxide exerts its effects through various mechanisms, including:
Oxidation-Reduction Reactions: Sulfur dioxide can act as both an oxidizing and reducing agent, participating in redox reactions.
Radical Reactions: Sulfur dioxide can form sulfonyl radicals, which can react with various nucleophiles, olefins, and alkynes.
Comparison with Similar Compounds
Similar Compounds
1-Octene: Similar to dec-1-ene, 1-octene is an alkene with a shorter carbon chain.
1-Dodecene: Another similar compound, 1-dodecene, has a longer carbon chain than dec-1-ene.
Sulfur Trioxide (SO₃): Similar to sulfur dioxide, sulfur trioxide is an oxidized form of sulfur.
Uniqueness
Dec-1-ene is unique due to its specific chain length, which makes it suitable for specific applications such as the production of synthetic lubricants . Sulfur dioxide is unique in its ability to act as both an oxidizing and reducing agent, making it versatile in various chemical reactions .
Properties
IUPAC Name |
dec-1-ene;sulfur dioxide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20.O2S/c1-3-5-7-9-10-8-6-4-2;1-3-2/h3H,1,4-10H2,2H3; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRHZVNWRLQPFLG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=C.O=S=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
33990-98-6 | |
Details | Compound: 1-Decene, polymer with sulfur dioxide | |
Record name | 1-Decene, polymer with sulfur dioxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33990-98-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
204.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33990-98-6 | |
Record name | 1-Decene, polymer with sulfur dioxide | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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